(Z)-4-fluoro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
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Description
(Z)-4-fluoro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis
The compound’s reactivity and functional groups offer opportunities for organic synthesis:
Quinoline Derivatives: Utilize it as a precursor for quinoline derivatives. The chromen-2-imine scaffold can be modified to yield various quinoline-based compounds, which have diverse applications in materials science and pharmaceuticals .
Coumarin Analogues: Investigate its use in the synthesis of 3-phenylcoumarins, which are privileged scaffolds in medicinal chemistry. These compounds exhibit a wide range of biological activities .
Catalysis
Consider its potential as a catalyst or ligand:
- Microwave-Assisted Reactions : Given its chromen-2-imine structure, explore its catalytic activity in microwave-assisted reactions. For instance, it could serve as a catalyst for the synthesis of substituted 2-ethyl-3-methylquinolines from anilines and propionaldehydes .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVWYDJCSNAIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-fluoro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline |
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